N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Overview
Description
N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-fluorophenethylamine and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reaction Steps: The amine group of 4-fluorophenethylamine is first activated, followed by coupling with the carboxylic acid group of the tetrahydropyrimidine derivative. This reaction often requires coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The fluorophenethyl group can undergo oxidation to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert the pyrimidinedione moiety to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenethyl group, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation: 4-fluorophenethyl alcohol or 4-fluorophenylacetic acid.
Reduction: 4-fluorophenethylamine.
Substitution: Various substituted fluorophenethyl derivatives.
Scientific Research Applications
This compound has diverse applications across multiple scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exerts its effects depends on its molecular targets and pathways. The fluorophenethyl group may interact with specific receptors or enzymes, modulating biological activities. The pyrimidinedione moiety can participate in hydrogen bonding and other interactions, influencing its binding affinity and efficacy.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-naphthamide: This compound shares the fluorophenyl group but has a different amide structure.
4-fluorophenethyl bromide: A related compound with a bromoethyl group instead of the acetamide moiety.
4-fluorophenyl isocyanate: Another fluorophenyl derivative with an isocyanate functional group.
Uniqueness: N-(4-fluorophenethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide stands out due to its specific combination of fluorophenethyl and pyrimidinedione groups, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9-12(14(21)19-15(22)18-9)8-13(20)17-7-6-10-2-4-11(16)5-3-10/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHWSDLXSMXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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